molecular formula C23H24FN3O4S B6512048 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-52-0

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Katalognummer: B6512048
CAS-Nummer: 946361-52-0
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: OLQAWALPECDFQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a synthetic tricyclic derivative featuring a piperazine moiety modified with a 3-fluorobenzoyl group and a sulfonyl linker. Its synthesis likely follows protocols analogous to related azatricyclic piperazine derivatives, involving multi-step functionalization of the tricyclic core and piperazine coupling .

Eigenschaften

IUPAC Name

7-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQAWALPECDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of efflux pumps in bacteria can decrease the compound’s efficacy by pumping the compound out of the bacterial cell Additionally, the compound’s stability could be affected by factors such as pH and temperature

Biologische Aktivität

The compound 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one , often referred to in research contexts as a piperazine derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following molecular formula:

  • Molecular Formula : C27H33FN4O5S
  • Molecular Weight : 525.65 g/mol

This structure incorporates a piperazine ring, a sulfonyl group, and an azatricyclo framework, which contribute to its pharmacological properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant antiproliferative activity:

  • Cell Lines Tested :
    • Human liver cancer cell line SMMC-7721
    • Human hepatocellular carcinoma cell lines HUH7 and AKH12
    • Non-malignant human vascular endothelial cells (HUVEC)

Results Summary

Cell LineIC50 (μM)Comments
SMMC-77210.03 ± 0.04Superior activity compared to DHA and references like vincristine (VCR)
HUH7< TD50Significant reduction in viability
AKH12< TD50Notable selectivity towards malignant cells
HUVECSimilar toxicityNo significant selectivity observed

These findings suggest that the compound exhibits potent cytotoxicity against liver cancer cells while also affecting non-malignant cells, indicating a need for further optimization to enhance selectivity.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, preliminary studies suggest that it may act through:

  • Inhibition of Tyrosinase Activity : Similar piperazine derivatives have shown competitive inhibition on tyrosinase, an enzyme involved in melanin production, with significant implications for skin-related conditions and pigmentation disorders.

Kinetic Studies

Kinetic analyses have revealed that derivatives of this compound can inhibit the diphenolase activity of tyrosinase effectively, as demonstrated by the following data:

CompoundIC50 (μM)Type of Inhibition
Derivative 260.18Competitive Inhibitor
Reference Compound (Kojic Acid)17.76Less effective

This competitive inhibition suggests that the compound may bind to the active site of tyrosinase, thereby preventing substrate conversion.

Study on Liver Cancer Cells

A study published in 2021 investigated the effects of various piperazine derivatives on liver cancer cell lines. The results indicated that compounds similar to 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one exhibited significant cytotoxicity with IC50 values below TD50 in malignant cells but also showed toxicity in non-malignant cells .

In Vivo Studies

While most studies have focused on in vitro evaluations, future research should explore in vivo efficacy and safety profiles to better understand the therapeutic potential and side effects associated with this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Azatricyclic Piperazine Derivatives

Compound Name Piperazine Substituent Tricyclic Core Modifications Biological Activity Structural Data Available
Target Compound 4-(3-fluorobenzoyl) Sulfonyl group at position 7 Not reported No crystallographic data
Compound 20 4-(2-methoxyphenyl) 3-azatricyclo system with butyl chain 5-HT receptor affinity studied No X-ray data published

Key Observations:

Structural Differences: The target compound incorporates a 3-fluorobenzoyl group on the piperazine ring, which may enhance metabolic stability compared to the 2-methoxyphenyl substituent in Compound 20. The sulfonyl linker in the target compound could influence solubility and binding kinetics .

Biological Activity: Compound 20 demonstrated measurable affinity for 5-HT receptors (serotonin receptors), a common therapeutic target for antidepressants and antipsychotics.

Synthetic and Analytical Data: Both compounds underwent multi-step synthesis involving piperazine functionalization and tricyclic core assembly. Purification via hydrochloride salt formation is noted for related derivatives . Neither compound has publicly available X-ray crystallographic data, hindering precise conformational analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.